molecular formula C7H13NO3 B13326314 (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid

(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13326314
M. Wt: 159.18 g/mol
InChI Key: UPVZLRBZXXOIQN-SRQIZXRXSA-N
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Description

(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often involve low temperatures and controlled pH to maintain the integrity of the chiral centers.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of immobilized enzymes and continuous flow reactors can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane. The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alkane. Esterification of the carboxylic acid group can result in the formation of esters.

Scientific Research Applications

(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity. The stereochemistry of the molecule ensures that it fits precisely into the active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

  • (2S,3S,4R)-3-Methyl-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,3S,4R)-3-Propyl-4-hydroxypyrrolidine-2-carboxylic acid
  • (2S,3S,4R)-3-Isopropyl-4-hydroxypyrrolidine-2-carboxylic acid

Comparison: Compared to these similar compounds, (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, binding affinity, and overall stability, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-2-4-5(9)3-8-6(4)7(10)11/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6+/m1/s1

InChI Key

UPVZLRBZXXOIQN-SRQIZXRXSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CN[C@@H]1C(=O)O)O

Canonical SMILES

CCC1C(CNC1C(=O)O)O

Origin of Product

United States

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